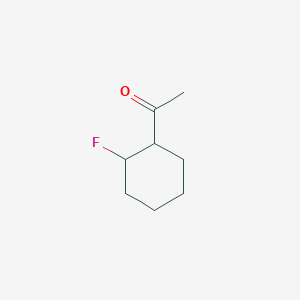

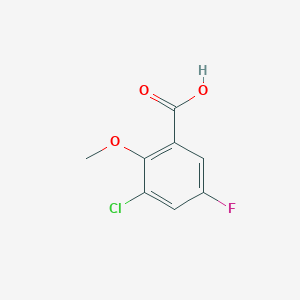

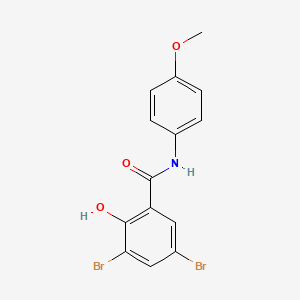

![molecular formula C8H7N3S B6358588 2-Methylsulfanylpyrido[4,3-d]pyrimidine CAS No. 1554485-62-9](/img/structure/B6358588.png)

2-Methylsulfanylpyrido[4,3-d]pyrimidine

説明

“2-Methylsulfanylpyrido[4,3-d]pyrimidine” is a compound that belongs to the pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Chemical Reactions Analysis

A comparative analysis was performed for 13C NMR chemical shifts of C-4 and C-4a (or C-5) atoms in previously synthesized pyrido[2,3-d]-pyrimidin-5-ones, pyrido[2,3-d]pyrimidin-7-ones, pyrimido[4,5-d]pyrimidines, and 5-acetylpyrimidines containing methylsulfanyl, methylsulfonyl, butoxy, and amino groups at position 4 .科学的研究の応用

Synthetic Methodology Development :

- A study by Ejjoummany et al. (2018) reported the regioselective synthesis of novel pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidine derivatives, showcasing the potential of these compounds in developing new synthetic methodologies.

Antitumor Activity :

- Grivsky et al. (1980) explored the synthesis of a specific pyrido[2,3-d]pyrimidine derivative with significant activity against the Walker 256 carcinosarcoma in rats, highlighting its potential in cancer research (Grivsky et al., 1980).

Spectroscopic Analysis and Potential Chemotherapeutic Agent :

- Alzoman et al. (2015) conducted a detailed spectroscopic investigation of a pyrimidine derivative, suggesting its potential as an anti-diabetic compound and in chemotherapeutic applications (Alzoman et al., 2015).

Analgesic Properties :

- The study of analgesic properties of N-(benzyl)-2-hydroxy- 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been explored, indicating potential applications in pain management (Ukrainets et al., 2015).

Cytotoxic Properties and Antimicrobial Activity :

- Stolarczyk et al. (2021) evaluated the cytotoxic properties of various pyrimidine derivatives against normal and cancer cell lines, as well as their antimicrobial activities (Stolarczyk et al., 2021).

Crystallographic Studies and Chemical Modifications :

- Glidewell et al. (2003) investigated the crystal structure of various pyrimidine derivatives, providing insights into their molecular structures and potential modifications (Glidewell et al., 2003).

Synthesis of Novel Derivatives and Potential Applications :

- Several studies focused on synthesizing novel pyrimidine derivatives, exploring their potential applications in medicinal chemistry, such as in the treatment of viral infections and as anticorrosive additives for motor oils (Holý et al., 2002), (Hassan et al., 2010).

将来の方向性

Pyrimidines and their fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds have shown a great practical potential in the search for new biologically active compounds . This suggests that “2-Methylsulfanylpyrido[4,3-d]pyrimidine” and similar compounds may have potential for future research and development in medicinal chemistry.

作用機序

Target of Action

Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target a broad range of proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis.

Mode of Action

This can lead to changes in the downstream signaling pathways, affecting cellular processes such as cell growth and apoptosis .

Biochemical Pathways

Based on the targets of related compounds, it can be inferred that it may affect pathways related to cell growth, proliferation, and apoptosis . These include the PI3K/AKT/mTOR pathway, MAPK/ERK pathway, and the JAK/STAT pathway among others .

Pharmacokinetics

It has been suggested that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.45, suggesting it may have good bioavailability . More detailed studies are needed to fully understand its pharmacokinetic properties.

Result of Action

Based on the known targets of related compounds, it can be inferred that it may have effects on cell growth, proliferation, and apoptosis .

生化学分析

Biochemical Properties

Pyrido[4,3-d]pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-methylsulfanylpyrido[4,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c1-12-8-10-5-6-4-9-3-2-7(6)11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJONNQKXXWJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C=NC=CC2=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

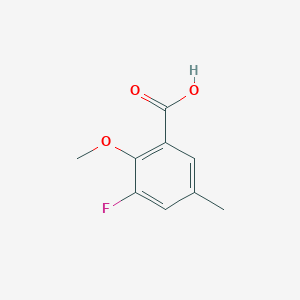

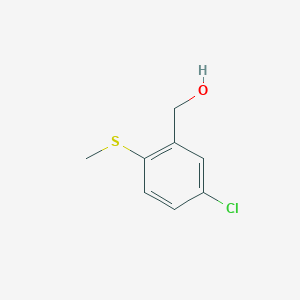

![2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B6358517.png)

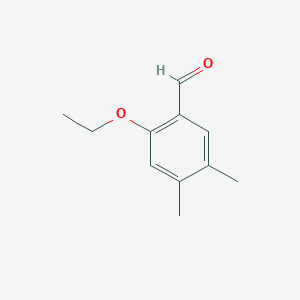

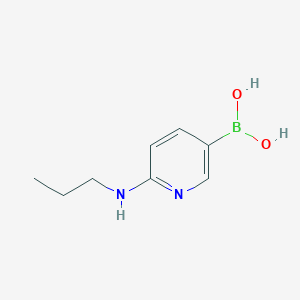

![tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B6358522.png)

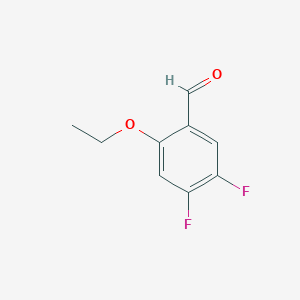

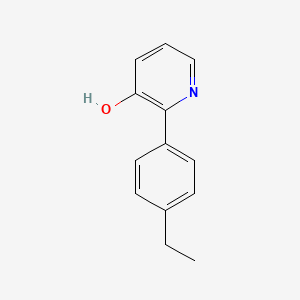

![[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine](/img/structure/B6358528.png)

![(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine](/img/structure/B6358559.png)